1-(Anilinocarbonyl)proline
Overview
Description
1-(Anilinocarbonyl)proline is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . It is characterized by its white to off-white solid appearance . This compound is used primarily in scientific research, particularly in the identification of dual action probes in cell models of Huntington’s disease .
Mechanism of Action
Target of Action
The primary target of 1-(Anilinocarbonyl)proline is in the cellular model of Huntington’s disease . This compound is used to identify dual action probes within this model .
Mode of Action
It is known that it interacts with its targets in the cellular model of huntington’s disease .
Biochemical Pathways
It is involved in the proline biosynthesis pathway . The enzyme Δ1-pyrroline-5-carboxylate reductase, known as PYCR in humans, catalyzes the final step of proline biosynthesis .
Pharmacokinetics
It is soluble in dmso at a concentration of 250 mg/ml .
Result of Action
It is used to identify dual action probes in a cell model of huntington’s disease .
Action Environment
It is known that the compound is stable for up to 3 years at -20°c in powder form, and for up to 6 months at -80°c in solvent .
Biochemical Analysis
Biochemical Properties
1-(Anilinocarbonyl)proline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (P5CR), which are involved in proline metabolism . These interactions can influence the catalytic activity of these enzymes, thereby affecting the overall metabolic flux of proline within the cell. Additionally, this compound may interact with proteins involved in redox homeostasis, contributing to the regulation of cellular oxidative stress .
Cellular Effects
This compound has been shown to impact various cellular processes. It can modulate cell signaling pathways, particularly those related to stress responses and apoptosis. For instance, it has been found to influence the expression of genes involved in the cellular stress response, thereby affecting cell survival and proliferation . Furthermore, this compound can alter cellular metabolism by affecting the balance between proline synthesis and degradation, which in turn influences the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes such as PRODH and P5CR, depending on the cellular context . These interactions can lead to changes in gene expression, particularly those genes involved in proline metabolism and redox regulation. Additionally, this compound may influence the activity of transcription factors that regulate stress response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cellular stress responses and improve metabolic efficiency . At high doses, it can induce toxic effects, including oxidative stress and apoptosis . These findings underscore the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to proline metabolism. It interacts with enzymes such as PRODH and P5CR, influencing the conversion of proline to pyrroline-5-carboxylate and vice versa . These interactions can affect the levels of metabolites involved in redox homeostasis and energy production, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by proline transporters such as ProT and PutP, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its function and activity. It is primarily localized in the cytosol and mitochondria, where it interacts with enzymes involved in proline metabolism and redox regulation . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
Preparation Methods
The synthesis of 1-(Anilinocarbonyl)proline involves the reaction of proline with aniline and a carbonyl source under specific conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
1-(Anilinocarbonyl)proline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
1-(Anilinocarbonyl)proline has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used to identify dual action probes in cell models of Huntington’s disease.
Industry: It is used in the production of various chemical products.
Comparison with Similar Compounds
1-(Anilinocarbonyl)proline is unique in its ability to identify dual action probes in cell models of Huntington’s disease. Similar compounds include:
Proline derivatives: These compounds share a similar structure but may have different functional groups.
Aniline derivatives: These compounds share a similar structure but may have different functional groups.
Carbonyl compounds: These compounds share a similar structure but may have different functional groups.
Properties
IUPAC Name |
1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEAHHXBZHTCOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387941 | |
Record name | 1-(Phenylcarbamoyl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73096-22-7, 827612-77-1 | |
Record name | 1-(Phenylcarbamoyl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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